![molecular formula C16H24O3 B14506592 12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione CAS No. 62788-36-7](/img/structure/B14506592.png)
12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione is a complex organic compound with the molecular formula C16H24O3 . It features a bicyclic structure with a hydroxymethyl group and two ketone functionalities. This compound is notable for its unique structural characteristics, which include a twelve-membered ring and a six-membered ring .
Métodos De Preparación
The synthesis of 12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione typically involves multi-step organic reactions. One common synthetic route includes the Diels-Alder reaction followed by functional group modifications to introduce the hydroxymethyl and ketone groups. Industrial production methods may involve optimized reaction conditions such as controlled temperatures, specific catalysts, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides.
Aplicaciones Científicas De Investigación
12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione involves its interaction with specific molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
12-(Hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione can be compared with other bicyclic compounds such as:
Bicyclo[9.3.1]pentadecane: Lacks the hydroxymethyl and ketone groups.
Bicyclo[9.3.1]pentadec-11-ene: Lacks the hydroxymethyl group.
12-(Hydroxymethyl)bicyclo[9.3.1]pentadecane: Lacks the double bond and ketone groups. The presence of the hydroxymethyl and ketone groups in this compound imparts unique chemical reactivity and potential biological activity.
Propiedades
Número CAS |
62788-36-7 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
12-(hydroxymethyl)bicyclo[9.3.1]pentadec-11-ene-5,15-dione |
InChI |
InChI=1S/C16H24O3/c17-11-13-10-9-12-5-4-7-14(18)6-2-1-3-8-15(13)16(12)19/h12,17H,1-11H2 |
Clave InChI |
NWPJDLRVHSITNU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)CCCC2CCC(=C(C2=O)CC1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


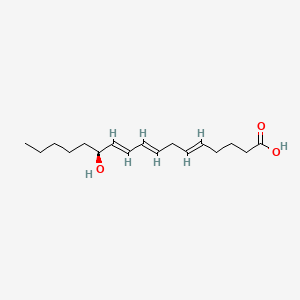
![N-[(4-Dodecylphenyl)methyl]naphthalen-1-amine](/img/structure/B14506511.png)
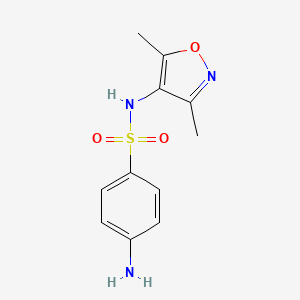

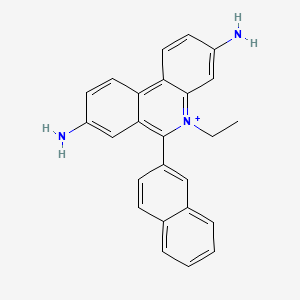
![1,1'-(Dodecane-1,12-diyl)bis[4-(hexylamino)pyridin-1-ium] dibromide](/img/structure/B14506539.png)
![N-[Bis(dimethylamino)methylidene]octanamide](/img/structure/B14506544.png)
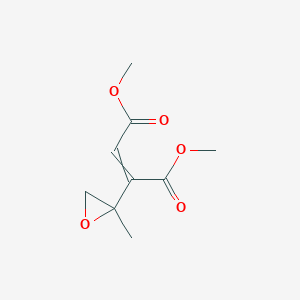
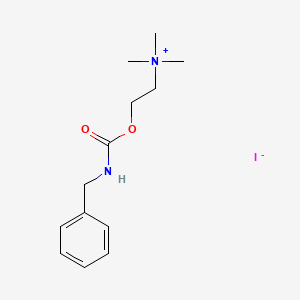

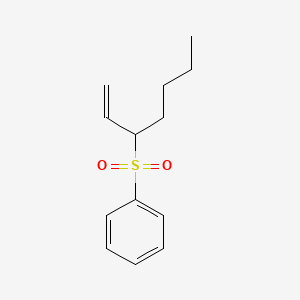

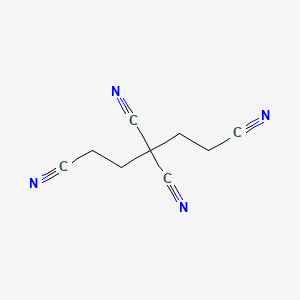
![(Aminomethoxy)[(2-ethoxy-2-oxoethyl)sulfanyl]oxophosphanium](/img/structure/B14506594.png)
